7-Methyl-1,2,3,4-tetrahydroquinoline 7-Methyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 58960-03-5
VCID: VC1973826
InChI: InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3
SMILES: CC1=CC2=C(CCCN2)C=C1
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

7-Methyl-1,2,3,4-tetrahydroquinoline

CAS No.: 58960-03-5

Cat. No.: VC1973826

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1,2,3,4-tetrahydroquinoline - 58960-03-5

Specification

CAS No. 58960-03-5
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 7-methyl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3
Standard InChI Key SYFXGQYGECZNFQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCCN2)C=C1
Canonical SMILES CC1=CC2=C(CCCN2)C=C1

Introduction

Chemical Structure and Properties

7-Methyl-1,2,3,4-tetrahydroquinoline is characterized by its bicyclic structure featuring a partially saturated quinoline ring system with a methyl substituent at position 7. It has the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol .

Physical and Chemical Properties

The compound exhibits several key physicochemical properties that influence its behavior in chemical reactions and applications:

PropertyValueSource
CAS Number58960-03-5
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
Boiling Point263.1±25.0 °C (Predicted)
Density0.990±0.06 g/cm³ (Predicted)
pKa5.26±0.20 (Predicted)
AppearanceNot specified in literature-
Storage Temperature2-8°C

Structural Characteristics

The structure of 7-Methyl-1,2,3,4-tetrahydroquinoline features:

  • A benzene ring fused with a partially saturated six-membered nitrogen-containing ring

  • A secondary amine (NH) functional group

  • A methyl substituent at position 7 of the aromatic ring

  • SMILES notation: CC1=CC2=C(CCCN2)C=C1

This structural arrangement provides the compound with both aromatic and aliphatic characteristics, contributing to its diverse reactivity patterns.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 7-Methyl-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline derivatives.

Two-Step Synthesis Procedure

A notable method for synthesizing tetrahydroquinolines involves a two-step procedure as described in recent literature:

  • Regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines

  • Subsequent intramolecular Buchwald–Hartwig amination

This procedure offers high regioselectivity and provides straightforward access to pharmacologically important tetrahydroquinolines. The hydroaminoalkylation reaction is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex, which ensures high selectivity for the linear regioisomers .

Other Synthetic Approaches

Additional synthetic routes may include:

  • Reduction of the corresponding quinoline derivatives

  • Pictet-Spengler reaction involving appropriate arylethylamines and aldehydes

  • Intramolecular cyclization of appropriately functionalized aniline derivatives

Chemical Reactivity

The reactivity of 7-Methyl-1,2,3,4-tetrahydroquinoline is determined by both its amine functionality and aromatic ring system.

Oxidation to Quinoline Derivatives

7-Methyl-1,2,3,4-tetrahydroquinoline can serve as a precursor for the synthesis of 7-methylquinoline through oxidation reactions. A documented method involves:

  • Reaction with N-hydroxyphthalimide (20 mol%)

  • Addition of copper(I) oxide (5 mol%) and 4-dimethylaminopyridine (1 equivalent)

  • Stirring at 120°C under oxygen atmosphere for 12 hours

  • Purification by column chromatography

This method yields 7-methylquinoline with a reported yield of 92% .

Reactions at the Nitrogen Center

The secondary amine (NH) in 7-Methyl-1,2,3,4-tetrahydroquinoline can undergo various transformations:

  • N-alkylation with alkyl halides

  • N-acylation with acyl halides or anhydrides

  • N-sulfonylation reactions

  • Condensation reactions with carbonyl compounds

Reactions of the Aromatic Ring

The aromatic ring can participate in various reactions typical of aromatic systems:

  • Electrophilic aromatic substitution reactions (e.g., nitration, halogenation)

  • Functionalization of the methyl group through radical or oxidative processes

  • Coupling reactions in the presence of appropriate catalysts

Hazard CategoryClassificationSource
GHS SymbolWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Research and Chemical Synthesis

7-Methyl-1,2,3,4-tetrahydroquinoline has several applications in chemical research and synthesis.

Building Block in Organic Synthesis

The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds:

  • Precursor for 7-methylquinoline through oxidation processes

  • Starting material for N-functionalized derivatives

  • Scaffold for the construction of more complex nitrogen-containing heterocycles

Research Applications

Potential research applications include:

  • Study of regioselective reactions in heterocyclic chemistry

  • Investigation of structure-activity relationships in nitrogen-containing heterocycles

  • Development of new synthetic methodologies for tetrahydroquinoline derivatives

Comparison with Structurally Related Compounds

Understanding the structural relationships between 7-Methyl-1,2,3,4-tetrahydroquinoline and similar compounds provides insights into their respective properties and applications.

Structural Comparison with Related Compounds

CompoundKey Structural FeaturesCAS NumberMolecular WeightSource
7-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 758960-03-5147.22 g/mol
7-Amino-1-methyl-1,2,3,4-tetrahydroquinolineAmino group at position 7, methyl group at position 1304690-94-6162.23 g/mol
7-Methyl-1,2,3,4-tetrahydroisoquinolineIsomeric structure with different ring fusion207451-81-8147.22 g/mol
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1 of isoquinoline scaffoldNot specified147.22 g/mol

Comparative Reactivity

The position of substitution in these related compounds significantly affects their chemical reactivity:

  • The methyl group at position 7 in 7-Methyl-1,2,3,4-tetrahydroquinoline influences the electron density distribution in the aromatic ring, affecting its reactivity in electrophilic substitution reactions

  • The secondary amine in 7-Methyl-1,2,3,4-tetrahydroquinoline exhibits different reactivity compared to tertiary amines like in 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline

  • Isoquinoline derivatives show distinct reactivity patterns due to their different ring fusion arrangements

Current Research Trends and Future Perspectives

Synthesis Development

Current research focuses on developing more efficient and selective methods for the synthesis of tetrahydroquinoline derivatives:

  • Catalyst optimization for improved selectivity and yield

  • Eco-friendly synthetic approaches with reduced environmental impact

  • One-pot sequential reactions for streamlined synthesis

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